methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
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Overview
Description
Methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core, a benzodioxole moiety, and a carbamoyl group
Preparation Methods
The synthesis of methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the benzodioxole moiety and the carbamoyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The carbamoyl group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The quinazoline core can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. .
Scientific Research Applications
Methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate include:
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: This compound shares the benzodioxole moiety and carbamoyl group but differs in the core structure.
3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanal: This compound features the benzodioxole moiety but lacks the quinazoline core and carbamoyl group. The uniqueness of methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity
Biological Activity
Chemical Structure and Properties
The chemical structure of methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate can be represented as follows:
This structure indicates the presence of a quinazoline core, which is known for its diverse pharmacological properties. The benzodioxole moiety is also significant as it often contributes to the bioactivity of compounds due to its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinazoline derivatives are often known to inhibit specific enzymes, such as kinases and cyclooxygenases (COX), which play crucial roles in cellular signaling and inflammation. Studies suggest that compounds with similar structures can act as selective inhibitors of COX-2, leading to anti-inflammatory effects .
- Antioxidant Activity : The presence of the benzodioxole group may enhance the antioxidant properties of the compound, allowing it to scavenge free radicals and reduce oxidative stress in cells .
- Antitumor Activity : Research indicates that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. This is particularly relevant in the context of targeted cancer therapies .
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound:
Pharmacological Studies
Pharmacological evaluations have shown that this compound may exhibit:
- Anti-inflammatory Effects : By inhibiting COX enzymes.
- Anticancer Properties : Through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : By mitigating oxidative stress.
Toxicology
Preliminary toxicological assessments indicate that while this compound shows promising biological activities, further studies are necessary to evaluate its safety profile and potential side effects in vivo.
Properties
Molecular Formula |
C24H25N3O7 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H25N3O7/c1-32-23(30)16-7-8-17-18(12-16)26-24(31)27(22(17)29)10-4-2-3-5-21(28)25-13-15-6-9-19-20(11-15)34-14-33-19/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,25,28)(H,26,31) |
InChI Key |
UVHMTIBLCBIEQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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